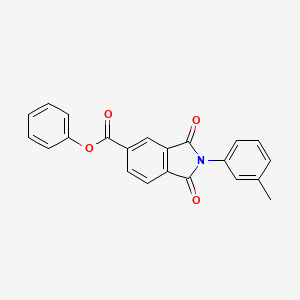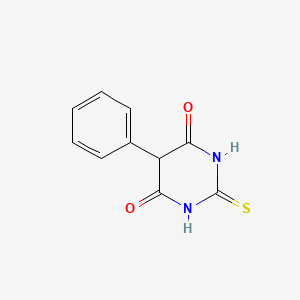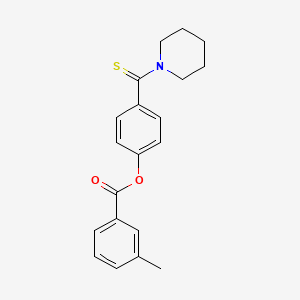![molecular formula C15H19N3O4 B15036937 3-methyl-1-phenyl-4-{(E)-[(trimethoxymethyl)imino]methyl}-1H-pyrazol-5-ol](/img/structure/B15036937.png)
3-methyl-1-phenyl-4-{(E)-[(trimethoxymethyl)imino]methyl}-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-METHYL-1-PHENYL-4-{[(TRIMETHOXYMETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-1-PHENYL-4-{[(TRIMETHOXYMETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and β-keto esters. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-METHYL-1-PHENYL-4-{[(TRIMETHOXYMETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(4Z)-3-METHYL-1-PHENYL-4-{[(TRIMETHOXYMETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-{[(TRIMETHOXYMETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Organochlorides: Organic compounds containing at least one covalently bonded chlorine atom.
Uniqueness
(4Z)-3-METHYL-1-PHENYL-4-{[(TRIMETHOXYMETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethoxymethyl group and pyrazolone core differentiate it from other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-trimethoxymethyliminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H19N3O4/c1-11-13(10-16-15(20-2,21-3)22-4)14(19)18(17-11)12-8-6-5-7-9-12/h5-10,17H,1-4H3/b16-10+ |
InChI Key |
GCLWXSKLCXMXOU-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/C(OC)(OC)OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC(OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{5-[(E)-{1-[4-(dimethylamino)phenyl]-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B15036862.png)

![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15036878.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B15036888.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B15036904.png)
![N-({4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}sulfonyl)acetamide](/img/structure/B15036905.png)
![N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B15036909.png)

![13-ethyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15036944.png)
![5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B15036947.png)
![N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15036949.png)


![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-ethyl-2-oxoacetamide](/img/structure/B15036957.png)
